molecular formula C11H12O2 B6285236 (2E)-3-(4-ethylphenyl)prop-2-enoic acid CAS No. 120680-98-0

(2E)-3-(4-ethylphenyl)prop-2-enoic acid

Cat. No. B6285236
CAS RN: 120680-98-0
M. Wt: 176.2
InChI Key:
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Description

“(2E)-3-(4-ethylphenyl)prop-2-enoic acid” is a chemical compound with the CAS Number: 120680-98-0 . It has a molecular weight of 176.22 and its IUPAC name is (2E)-3-(4-ethylphenyl)-2-propenoic acid . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “(2E)-3-(4-ethylphenyl)prop-2-enoic acid” is 1S/C11H12O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+ . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(2E)-3-(4-ethylphenyl)prop-2-enoic acid” is a solid . Its molecular formula is C11H12O2 and it has a molecular weight of 176.22 .

Scientific Research Applications

Drug Design and Synthesis

(2E)-3-(4-ethylphenyl)prop-2-enoic acid: is considered a valuable compound in the field of drug design and synthesis. Its structure can be utilized to create new molecular entities with potential therapeutic effects. The presence of the phenyl group offers aromatic stability, while the ethyl side chain and the prop-2-enoic acid moiety can be involved in various chemical reactions to modify the molecule for specific drug targets .

Neutron Capture Therapy (NCT)

This compound’s boronic ester derivatives are explored for their suitability as boron carriers in neutron capture therapy, a targeted cancer treatment. The boronic esters can be designed to accumulate in malignant cells, and upon exposure to neutrons, they undergo fission, selectively destroying cancer cells .

Biological Activity and Pharmacology

The biological activity of (2E)-3-(4-ethylphenyl)prop-2-enoic acid is of significant interest. It can be incorporated into pharmacological studies to understand its interaction with biological systems, which could lead to the development of new drugs or therapeutic agents .

Medicinal Chemistry

In medicinal chemistry, this compound can serve as a scaffold for the development of new drugs. Its chemical structure allows for the attachment of various functional groups, enabling the synthesis of a wide range of medicinal agents with diverse biological activities .

Industrial Applications

While primarily researched for pharmaceutical applications, (2E)-3-(4-ethylphenyl)prop-2-enoic acid may also find use in industrial settings. Its chemical properties could be beneficial in the synthesis of specialty chemicals or as an intermediate in the production of more complex compounds .

Chemical Property Analysis

The chemical properties of (2E)-3-(4-ethylphenyl)prop-2-enoic acid , such as reactivity, stability, and solubility, are crucial for its application in various scientific fields. Understanding these properties helps in optimizing conditions for its use in research and industrial processes .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(4-ethylphenyl)prop-2-enoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a carbon-carbon double bond and the introduction of a carboxylic acid functional group.", "Starting Materials": [ "4-ethylbenzaldehyde", "ethylmagnesium bromide", "acetic anhydride", "sodium hydroxide", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: Formation of 4-ethylcinnamaldehyde", "4-ethylbenzaldehyde is reacted with ethylmagnesium bromide in diethyl ether to form 4-ethylcinnamaldehyde.", "Step 2: Formation of 4-ethylcinnamic acid", "4-ethylcinnamaldehyde is oxidized with a mixture of acetic anhydride and sulfuric acid to form 4-ethylcinnamic acid.", "Step 3: Formation of (2E)-3-(4-ethylphenyl)prop-2-enoic acid", "4-ethylcinnamic acid is treated with sodium hydroxide and sodium bicarbonate to form the corresponding carboxylate salt.", "The carboxylate salt is then acidified with sulfuric acid to form (2E)-3-(4-ethylphenyl)prop-2-enoic acid.", "The product is purified by recrystallization from petroleum ether." ] }

CAS RN

120680-98-0

Product Name

(2E)-3-(4-ethylphenyl)prop-2-enoic acid

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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